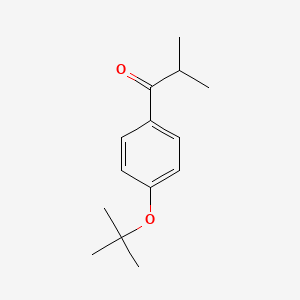

1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one

Description

1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one (IUPAC name: 1-[4-(tert-butoxy)phenyl]-2-methylpropan-1-one) is an aromatic ketone characterized by a tert-butoxy (–O–C(CH₃)₃) substituent at the para position of the benzene ring and a methyl branch on the propanone backbone. Its molecular formula is C₁₄H₂₀O₂, with a molecular weight of 220.31 g/mol. The tert-butoxy group confers steric bulk and moderate electron-donating properties via the oxygen atom, influencing solubility, reactivity, and applications in photochemistry or organic synthesis .

Properties

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-methyl-1-[4-[(2-methylpropan-2-yl)oxy]phenyl]propan-1-one |

InChI |

InChI=1S/C14H20O2/c1-10(2)13(15)11-6-8-12(9-7-11)16-14(3,4)5/h6-10H,1-5H3 |

InChI Key |

GTQARVNDPBAWEL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

One common method is the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is preferred due to its versatility and efficiency compared to traditional batch processes.

Chemical Reactions Analysis

1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group into alcohols.

Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include sodium borohydride for reductions and oxidizing agents like potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

One of the prominent applications of 1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one is as a photoinitiator in polymerization processes. Photoinitiators are compounds that absorb light and initiate polymerization when exposed to UV radiation. The compound's structure allows it to effectively generate free radicals upon UV exposure, making it suitable for use in coatings, adhesives, and dental materials.

Case Study:

In a study focusing on the synthesis of polymer networks, researchers utilized this compound as a photoinitiator to create cross-linked networks with enhanced mechanical properties. The resulting materials exhibited high toughness and self-healing capabilities, which are beneficial for applications in soft robotics and tissue engineering .

Cosmetic Formulations

Another significant application lies within the cosmetic industry. The compound is incorporated into various formulations due to its ability to enhance product stability and performance. It can act as a stabilizer or emulsifier in creams and lotions.

Case Study:

Research conducted on topical formulations demonstrated that incorporating 1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one improved the sensory attributes and moisturizing properties of the products. The study employed experimental design techniques to optimize the formulation's effectiveness while ensuring safety compliance with regulatory standards .

Pharmacological Studies

The compound has also been investigated for its potential biological activities, particularly as an agonist for various receptors. Its structural modifications have been shown to influence binding affinities significantly.

Research Findings:

In pharmacological studies, derivatives of this compound were tested for their interaction with the human Pregnane X receptor (hPXR). Modifications to the tert-butyl group resulted in varying degrees of agonistic activity, indicating potential therapeutic applications in drug development .

Mechanism of Action

The mechanism of action of 1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one involves its interaction with molecular targets through its functional groups. The tert-butoxy group can influence the reactivity and stability of the compound, making it suitable for various chemical transformations. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structural analogues and their distinguishing features:

Reactivity and Functional Group Influence

- Electrophilic Substitution :

- The tert-butoxy group in the target compound activates the aromatic ring toward electrophilic substitution but introduces steric hindrance, slowing reactions compared to smaller substituents like ethyl (–CH₂CH₃) .

- Methoxy (–OCH₃) in 1-(4-Methoxy-2-methylphenyl)propan-1-one provides stronger activation (ortho/para-directing) but increases susceptibility to oxidation .

- Photochemical Applications: The tert-butoxy derivative’s stability under UV light makes it a candidate for photoinitiators (e.g., similar to IRGACURE® 127, a hydroxyketone photoinitiator) . In contrast, trifluoropropanone derivatives (e.g., 3-(4-tert-Butylphenyl)-1,1,1-trifluoropropan-2-one) exhibit enhanced electron-withdrawing properties, useful in fluorinated polymer synthesis .

Biological Activity

1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one, also known as 1-[4-(tert-butoxy)phenyl]ethan-1-one, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H20O2

- Molecular Weight : 220.31 g/mol

- CAS Number : 1352226-39-1

Biological Activities

1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.

- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways .

The biological activity of 1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one is thought to be influenced by its structural features. The tert-butoxy group enhances lipophilicity, affecting membrane permeability and distribution within biological systems. This can lead to interactions with cellular targets such as enzymes or receptors, modulating their activity.

Study on Antimicrobial Activity

A study conducted to evaluate the antimicrobial efficacy of 1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one found that it inhibited the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest a moderate level of antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Activity Assessment

In a separate investigation focusing on the anti-inflammatory potential, researchers evaluated the compound's effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that treatment with 1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 800 |

| IL-6 | 1200 | 600 |

This suggests that the compound may exert its anti-inflammatory effects through the inhibition of cytokine signaling pathways .

Q & A

What are the established synthetic routes for 1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one, and how do reaction conditions influence yield?

Basic:

The compound is typically synthesized via Friedel-Crafts acylation , where a tert-butoxy-substituted biphenyl derivative reacts with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key factors include:

- Catalyst selection : AlCl₃ is standard, but moisture-sensitive.

- Solvent : Dichloromethane or nitrobenzene for optimal electrophilic activation.

- Temperature : 0–25°C to minimize side reactions.

Advanced:

Optimizing regioselectivity and yield :

- Alternative catalysts : FeCl₃ or ionic liquids may reduce hydrolysis risks .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) .

- Continuous flow reactors : Improve scalability and yield (>85%) by enhancing mixing and temperature control .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

Basic:

Standard characterization includes:

- ¹H/¹³C NMR : Confirm tert-butoxy (δ 1.3 ppm, singlet) and ketone (δ 2.5–2.7 ppm) groups .

- IR : Strong C=O stretch near 1680 cm⁻¹ .

Advanced:

Addressing discrepancies :

- Heteronuclear correlation (HSQC/HMBC) : Assign ambiguous peaks (e.g., overlapping aryl protons) .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., crystal structure in shows planar ketone group) .

- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G*) .

What methodologies are used to study the biological activity of derivatives of this compound?

Basic:

Derivatives are screened for:

- Anti-inflammatory activity : COX-2 inhibition assays (IC₅₀ values) .

- Anticancer potential : MTT assays against cell lines (e.g., HeLa, MCF-7) .

Advanced:

Mechanistic studies :

- Molecular docking : Simulate binding to target proteins (e.g., COX-2 PDB: 5KIR) .

- SAR analysis : Modify substituents (e.g., replacing tert-butoxy with methoxy) to assess activity trends .

- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) to evaluate half-life .

How should researchers design stability studies for this compound under varying conditions?

Basic:

- Storage : -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

- Handling : Use PPE (gloves, goggles) and avoid prolonged light exposure .

Advanced:

Degradation pathways :

- Forced degradation : Expose to heat (60°C), UV light, or acidic/basic conditions, then monitor via HPLC .

- Kinetic modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf life .

What advanced analytical techniques validate the compound’s electronic and steric effects?

Advanced:

- X-ray photoelectron spectroscopy (XPS) : Analyze electron density around the ketone group .

- DFT calculations : Map electrostatic potential surfaces to predict reactivity (e.g., nucleophilic attack sites) .

- Dynamic NMR : Study rotational barriers of the tert-butoxy group (e.g., coalescence temperature analysis) .

How can conflicting bioactivity data across studies be systematically addressed?

Advanced:

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers .

- Dose-response refinement : Use 8-point dilution series (e.g., 0.1–100 µM) to improve accuracy .

- Cell-line authentication : Ensure no cross-contamination (STR profiling) .

What computational tools are recommended for studying this compound’s reactivity?

Advanced:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.